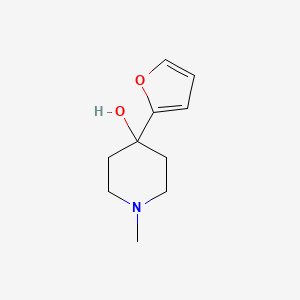
Bis(trimethylsiloxy)ethylsilane
Overview
Description
Bis(trimethylsiloxy)ethylsilane is an organosilicon compound with the molecular formula C8H24O2Si3. It is a colorless, transparent liquid that is miscible with organic solvents such as acetone, ethanol, and diethyl ether, but insoluble in water . This compound is widely used in various fields due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(trimethylsiloxy)ethylsilane can be synthesized through several methods. One common synthetic route involves the reaction of chlorotrimethylsilane with ethyldichlorosilane in the presence of a base . The reaction typically occurs in an organic solvent such as toluene at room temperature and requires several hours to complete .
Industrial Production Methods
In industrial settings, the production of this compound often involves the hydrosilylation of olefins using platinum catalysts . This method is favored for its efficiency and high yield, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Bis(trimethylsiloxy)ethylsilane undergoes various chemical reactions, including:
Hydrosilylation: Addition of silicon hydrides across carbon-carbon multiple bonds.
Oxidation: Reaction with oxidizing agents to form silanols and other oxygen-containing compounds.
Substitution: Reaction with nucleophiles to replace the trimethylsiloxy groups.
Common Reagents and Conditions
Hydrosilylation: Typically performed using platinum catalysts such as Speier’s or Karstedt’s catalysts.
Oxidation: Common oxidizing agents include ozone and hydrogen peroxide.
Substitution: Nucleophiles such as alkoxides and amines are commonly used.
Major Products Formed
Hydrosilylation: Produces organosilicon compounds such as silane coupling agents and silicone polymers.
Oxidation: Forms silanols and disiloxanes.
Substitution: Results in the formation of various substituted silanes.
Scientific Research Applications
Bis(trimethylsiloxy)ethylsilane is utilized in numerous scientific research applications, including:
Organic Synthesis: Used as a reagent and intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: Employed in the development of drugs and active pharmaceutical ingredients.
Dyestuffs: Acts as an intermediate in the production of dyes.
Material Science: Used in the preparation of silicone-based materials with unique properties.
Mechanism of Action
The mechanism of action of bis(trimethylsiloxy)ethylsilane involves its ability to donate hydride ions or silicon atoms in various chemical reactions . This compound can act as a radical H-donor or hydride donor, making it a versatile reagent in organic synthesis . The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
Tris(trimethylsilyl)silane: Known for its use as a radical reducing agent.
Phenylsilanes: Such as diphenylsilane and triphenylsilane, used in hydrosilylation reactions.
Halosilanes: Such as trichlorosilane, used in various silicon-based reactions.
Uniqueness
Bis(trimethylsiloxy)ethylsilane is unique due to its specific structure, which allows for high reactivity and versatility in different chemical reactions. Its ability to undergo hydrosilylation and oxidation reactions makes it particularly valuable in the synthesis of organosilicon compounds and materials .
Properties
InChI |
InChI=1S/C8H23O2Si3/c1-8-11(9-12(2,3)4)10-13(5,6)7/h8H2,1-7H3 | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPQBJFBULDYFEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](O[Si](C)(C)C)O[Si](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H23O2Si3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601270155 | |
| Record name | 3-Ethyl-1,1,1,5,5,5-hexamethyltrisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601270155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7543-58-0 | |
| Record name | 3-Ethyl-1,1,1,5,5,5-hexamethyltrisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601270155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


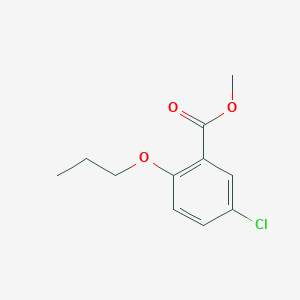
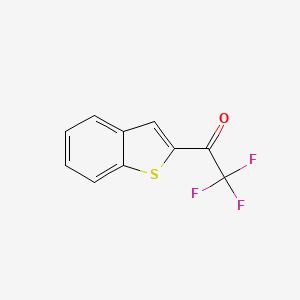
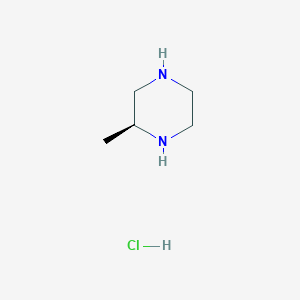
![4-pyridin-4-yl-3,4,7,8,9,10-hexahydro-6H-[1,2,4,6]thiatriazino[4,3-a]azepine 2,2-dioxide](/img/structure/B3282614.png)
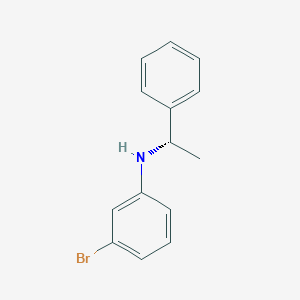

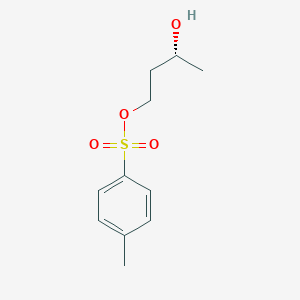
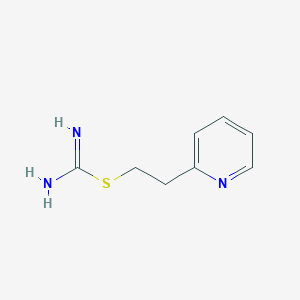

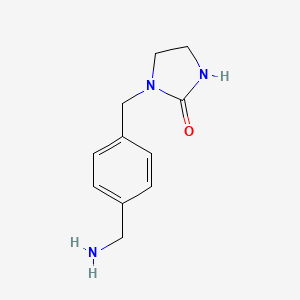
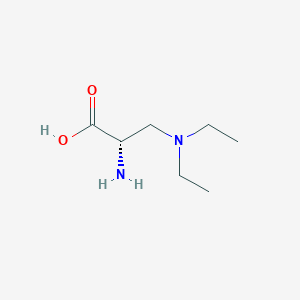
![5,7-Dichloro-6-ethylpyrazolo[1,5-a]pyrimidine](/img/structure/B3282659.png)
![4-chloro-1-methyl-1H-benzo[d]imidazole](/img/structure/B3282667.png)
